14'-apo-beta-Carotenal

Descripción general

Descripción

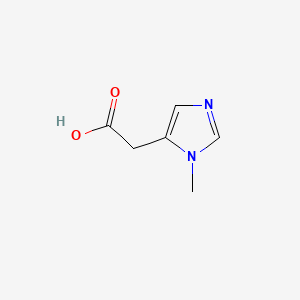

14’-apo-beta-Carotenal is an end product of β-Carotene . It belongs to the family of oxidoreductases . It plays a role as a precursor of vitamin A .

Synthesis Analysis

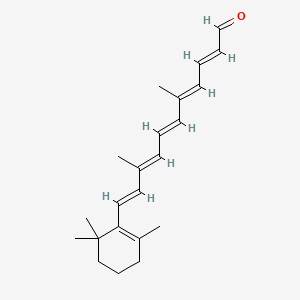

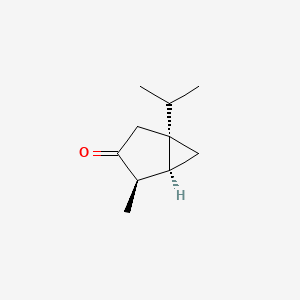

14’-apo-beta-Carotenal is synthesized from β-Carotene . The chemical structure of 14’-apo-beta-carotenol is retrieved using chEBI databases . β-Carotene is mainly produced through chemical synthesis .Molecular Structure Analysis

The molecular structure of 14’-apo-beta-Carotenal is analyzed through various tools such as Swiss ADME server and SwissTarget Prediction . The 3D structure of 14’-apo-beta-Carotenal is retrieved from Protein Data Bank .Chemical Reactions Analysis

14’-apo-beta-Carotenal undergoes various reactions. For example, it can be oxidized to produce beta-apo-8-carotenal, beta-apo-10-carotenal, beta-apo-14-carotenal, beta-carotene 5,8-endoperoxide and beta-ionone .Physical And Chemical Properties Analysis

The physicochemical properties of 14’-apo-beta-Carotenal are analyzed through Swiss ADME server . It is a polyene compound, derived from the acyclic structure, C 40 H 56 possesses a long chain of conjugated double bonds .Aplicaciones Científicas De Investigación

Antagonism of Retinoic Acid Receptors

14'-apo-beta-Carotenal is a β-apocarotenoid known to function as a naturally occurring antagonist of retinoic acid receptors (RARs). It has been found to antagonize RARs by binding directly to these receptors. This antagonistic activity may explain some of the negative health effects associated with high doses of β-carotene, as the compound is a product of β-carotene metabolism (Eroglu et al., 2012).

Prevention of Retinoic Acid Receptor Reduction

14'-apo-beta-Carotenal has been shown to prevent the reduction of retinoic acid receptor beta (RARβ) in normal human bronchial epithelial cells treated with benzo[a]pyrene, a lung carcinogen. It works primarily through its conversion to retinoic acid, indicating its potential role in cancer prevention (Prakash et al., 2004).

Inhibition of Cell Growth

Research indicates that 14'-apo-beta-Carotenal can inhibit the growth of cells. This property has been observed in studies focusing on normal human bronchial epithelial cells, where the compound, along with β-carotene, showed a significant growth inhibitory effect (Prakash et al., 2004).

Inhibition of Adipocyte Differentiation

14'-apo-beta-Carotenal, among other β-apo-carotenoids, has been observed to have an influence on the differentiation of cells. Studies involving 3T3-L1 adipocytes showed that the compound can stimulate adipocyte marker gene expression, indicating its potential role in adipocyte biology (Wang et al., 2015).

Modulation of Nuclear Receptor Activation

β-Apo-14'-carotenal has been identified as a transcriptional repressor of nuclear receptor responses, specifically affecting peroxisome proliferator-activated receptors (PPARs) and retinoid X receptor (RXR) activation. This activity suggests its potential use in designing modulators for PPAR and RXR, as well as in understanding the modulation of nuclear receptor activation (Ziouzenkova et al., 2007).

Regulation of Breast Tumor Cell Proliferation

β-Apo-14'-carotenal has shown effectiveness in inhibiting breast tumor cell proliferation. It acts independently of conversion to retinoic acid and may regulate cell growth through the down-regulation of cell cycle regulatory proteins and inhibition of activator protein-1 (AP-1) transcriptional activity (Tibaduiza et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

A better understanding of the metabolism of β-carotene is still needed to unequivocally discriminate the conditions under which it may exert beneficial or detrimental effects on human health . This could enable the formulation of dietary recommendations adequate for different groups of individuals and populations worldwide .

Propiedades

IUPAC Name |

(2E,4E,6E,8E,10E)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-2,4,6,8,10-pentaenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O/c1-18(10-6-7-17-23)11-8-12-19(2)14-15-21-20(3)13-9-16-22(21,4)5/h6-8,10-12,14-15,17H,9,13,16H2,1-5H3/b7-6+,11-8+,15-14+,18-10+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGISIFNAHMKVQR-SSRYJDFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315740 | |

| Record name | β-Apo-14′-carotenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6985-27-9 | |

| Record name | β-Apo-14′-carotenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6985-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Apo-14'-carotenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006985279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Apo-14′-carotenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)

![(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one](/img/structure/B1237092.png)

![2-Acetyl-3,4,8-trihydroxy-7-methoxybenzo[f][1]benzofuran-5,6-dione](/img/structure/B1237094.png)

![(1S)-1-[5-[(3-fluorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-2-methyl-1-butanamine](/img/structure/B1237096.png)